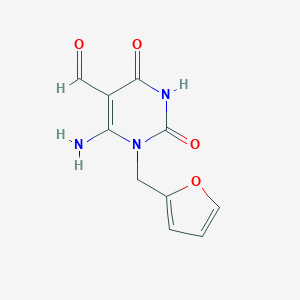

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Description

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a furan ring, an amino group, and a carbaldehyde group

Properties

IUPAC Name |

6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBVSNDSEGLPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

The synthesis begins with the preparation of a formylated pyrimidine core. 1,3-Dimethylbarbituric acid undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under ice-cold conditions. This exothermic reaction yields 6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (Compound 2 ) with an 86% yield after recrystallization from petroleum ether.

Key reaction parameters :

Reductive Amination with Furfural Derivatives

A Schiff base is formed by reacting furfural with a primary amine (e.g., 4-methoxyaniline) in methanol. Sodium borohydride (NaBH₄) reduces the imine bond to produce N-furfuryl-N-(4-methoxyphenyl)amine . This intermediate undergoes nucleophilic substitution with Compound 2 in dichloromethane (DCM), yielding 6-((furan-2-ylmethyl)(4-methoxyphenyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (Compound 4 ).

Optimization insights :

-

Solvent : DCM enables efficient mixing of polar and nonpolar reactants.

-

Reaction time : 16 hours for complete substitution.

-

Yield : ~70% after column chromatography (hexane/ethyl acetate).

1,3-Dipolar Cycloaddition for Furo-Pyrimidine Fusion

Generation of Azomethine Ylide Intermediate

Thermal treatment of Compound 4 with diethyl aminomalonate hydrochloride in methanol induces 1,3-dipolar cycloaddition . The reaction proceeds via an azomethine ylide intermediate, forming a fused furo-pyrrolo-pyrido-pyrimidine derivative (Compound 6 ).

Critical conditions :

Challenges in Cycloaddition Efficiency

Initial attempts using toluene or solvent-free conditions failed due to poor solubility of diethyl aminomalonate hydrochloride. Methanol emerged as the optimal solvent, achieving 60–65% yields after chromatographic purification.

Alternative Routes via Biginelli Condensation

Thiophene-2-carbaldehyde Analogues as Templates

While direct synthesis of the furan-containing target is unreported, analogous protocols using thiophene-2-carbaldehyde provide mechanistic insights. The Biginelli reaction condenses thiourea, cyanoethyl acetate, and thiophene-2-carbaldehyde to form 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Methylation with methyl iodide introduces S-methyl groups, demonstrating adaptability for furan derivatives.

Adaptability considerations :

-

Substrate modification : Replacing thiophene-2-carbaldehyde with furfural may yield analogous furan-pyrimidines.

-

Amino introduction : Post-condensation amination at C6 using NH₃/amine sources.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

IR spectroscopy :

¹H NMR (Compound 4) :

LC-MS : Molecular ion peaks align with calculated masses (e.g., m/z 366.4 for benzylidene derivatives).

Crystallographic Challenges

No single-crystal data exists for the target compound due to poor crystallinity. Amorphous solids are typical, necessitating chromatographic purification.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carbaldehyde group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of various substituents on the furan ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C10H9N3O4

- Molecular Weight : 235.2 g/mol

- CAS Number : 890095-55-3

- Structural Features : It contains a furan ring, an amino group, and a carbaldehyde group, which contribute to its reactivity and biological activity .

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds similar to 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exhibit antioxidant properties. The presence of the furan moiety enhances the ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

2. Antimicrobial Properties

The compound's ability to interact with biological targets suggests potential antimicrobial applications. Studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth, indicating that this compound may possess similar properties due to its structural similarities .

3. Enzyme Inhibition

The compound may serve as an enzyme inhibitor in various biochemical pathways. Its unique functional groups allow it to bind effectively to enzyme active sites, potentially modulating metabolic processes. This application is particularly relevant in drug design for conditions such as cancer and metabolic disorders .

Material Science Applications

1. Synthesis of Novel Materials

Due to its versatile reactivity, this compound can be utilized in the synthesis of new polymeric materials or composites. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with specific properties .

2. Photovoltaic Applications

Research into organic photovoltaic cells has identified compounds with similar structures as potential candidates for light-harvesting materials. The furan ring can facilitate charge transfer processes essential for efficient energy conversion in solar cells .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Furfural: A related compound with a furan ring but lacking the amino and carbaldehyde groups.

Kinetin: A cytokinin with a similar pyrimidine ring structure but different substituents.

Uniqueness: 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in scientific research and industrial applications.

Q & A

Advanced Research Question

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) with positive controls (e.g., ampicillin).

- Solubility optimization : Use DMSO/PBS mixtures to address poor aqueous solubility, a common source of false negatives.

- Mechanistic studies : Compare activity with analogs lacking the furan or carbaldehyde moieties to identify pharmacophores (e.g., ’s thiophene-based derivatives).

What computational methods are recommended to predict the stability and reactivity of this compound under physiological conditions?

Advanced Research Question

- Molecular Dynamics (MD) simulations : Assess solvation effects and conformational stability in aqueous environments.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the dioxo and carbaldehyde groups to predict degradation pathways.

- ADMET profiling : Use tools like SwissADME to predict bioavailability and metabolic stability.

How can purification techniques be optimized for this compound given its solubility profile?

Basic Research Question

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal yield, as applied in for ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine.

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities.

- HPLC : Reverse-phase C18 columns for high-purity isolation, especially for analytical standards.

What are the key thermodynamic considerations for scaling up synthesis while maintaining yield?

Advanced Research Question

- Reaction calorimetry : Monitor exothermicity to prevent runaway reactions during scale-up.

- Solvent selection : Low-boiling solvents (e.g., ethanol) facilitate easy removal but require reflux control.

- Byproduct analysis : Use GC-MS to identify and mitigate side products like dimerized furan derivatives.

How does the furan substituent influence the compound’s electronic properties and biological activity?

Advanced Research Question

- Electron-rich aromatic systems : The furan ring enhances π-π stacking with bacterial DNA or enzyme active sites, as observed in thiophene analogs ().

- Hammett constants : Quantify substituent effects on reactivity using σ values (furan: σₚ = 0.02).

- Comparative studies : Replace furan with thiophene or phenyl groups and evaluate activity shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.